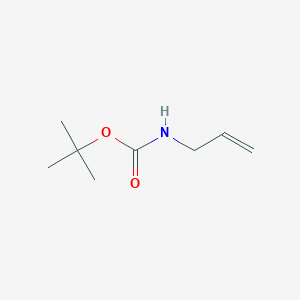

tert-Butyl allylcarbamate

Overview

Description

Tert-Butyl allylcarbamate (TBC) is an organic compound used in the synthesis of a variety of compounds, including drugs, polymers, and fine chemicals. It is a colorless liquid with a boiling point of 108°C. TBC is a highly versatile compound, and its reactivity can be tailored by changing the temperature, pressure, and reactant concentration. This makes it a valuable tool for the synthesis of many compounds.

Scientific Research Applications

Cyclizative Atmospheric CO2 Fixation

Takeda et al. (2012) demonstrated the cyclizative atmospheric CO2 fixation by unsaturated amines such as allyl and propargyl amines, efficiently leading to cyclic carbamates bearing an iodomethyl group. This process utilized tert-butyl hypoiodite (t-BuOI) under mild reaction conditions (Takeda et al., 2012).

Synthesis and Crystal Structure Analysis

El Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate by a green method using natural phosphate as a catalyst. The crystal packing shows pairs of molecules forming dimers, generating centrosymmetric rings linked by a double N—H⋯O=C hydrogen bond (El Mestehdi et al., 2022).

Reactivity of N-(3-thienyl)carbamates

Brugier et al. (2001) used tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates for the preparation of thieno[3,2-b]pyrroles and 5,6-dihydrothieno[3,2-b]pyrroles. The study explored Pd-catalyzed cyclization and radical routes leading to the formation of these compounds (Brugier et al., 2001).

Synthesis of Thiazolidin-2-ones

Huang and Xu (2013) reported the efficient synthesis of 5-substituted thiazolidin-2-ones from xanthates and tert-butyl N-allylcarbamates, with a proposed mechanism for the acid-catalyzed cyclization (Huang & Xu, 2013).

RAFT Polymerization

Zhang and Chen (2006) studied reversible addition-fragmentation chain transfer (RAFT) polymerization using bisallyl trithiocarbonate as a chain transfer agent, leading to well-defined allyl-functionalized telechelic polymers (Zhang & Chen, 2006).

UV/H2O2 Degradation Process

Stefan et al. (2000) explored the degradation of methyl tert-butyl ether (MTBE) in dilute aqueous solution using the UV/H2O2 process. The study showed the generation of tert-butyl formate and other intermediates, providing insights into the degradation pathways (Stefan et al., 2000).

Synthesis of Peroxyacetals

Iwata et al. (2012) treated benzyl, allyl, and propargyl ethers with tert-butyl hydroperoxide and iron(III) acetylacetonate to produce tert-butyl peroxyacetals via CH bond functionalization (Iwata et al., 2012).

Synthesis of Cyclopentylcarbamate

Xu and Appella (2006) developed a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a potential scaffold for chiral ligands and modified backbone units for peptide nucleic acids (Xu & Appella, 2006).

Safety and Hazards

Tert-Butyl N-allylcarbamate is a combustible liquid and causes skin irritation and serious eye irritation. It may cause respiratory irritation . It should be stored under inert gas and away from air . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

Tert-Butyl allylcarbamate, also known as N-(tert-Butoxycarbonyl)allylamine or N-Boc-allylamine , is a chemical compound used in various biochemical applications.

Biochemical Pathways

It’s worth noting that carbamates are often involved in the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . .

properties

IUPAC Name |

tert-butyl N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWARHXCROCWEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945490 | |

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22815-62-9, 78888-18-3 | |

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

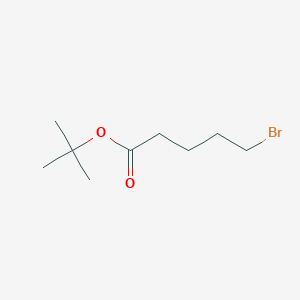

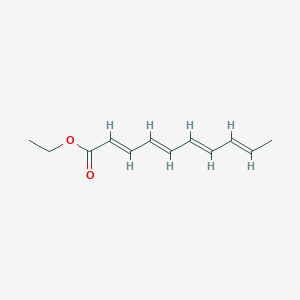

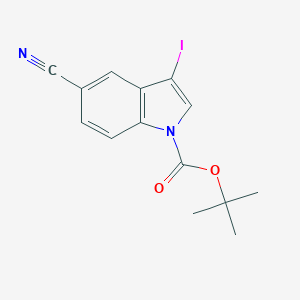

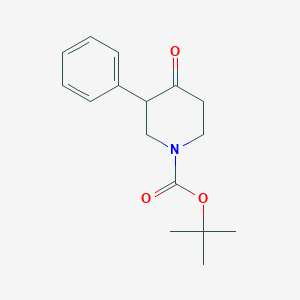

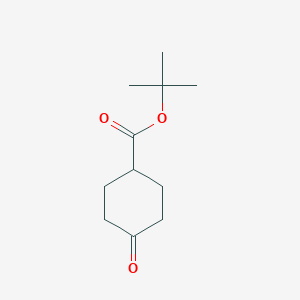

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can tert-butyl allylcarbamate be used as a monomer in polymerization reactions?

A1: Yes, this compound has been successfully copolymerized with propylene using a nickel catalyst system. [] This research highlights the versatility of this compound as a monomer for incorporating polar functionalities into polyolefin chains.

Q2: Are there any alternative synthetic routes to access oxazolidin-2-ones from this compound besides polymerization?

A2: Yes, recent research demonstrates a direct synthesis of oxazolidin-2-ones from this compound through a halo-induced cyclization reaction. [] This method provides a potentially more efficient and atom-economical route compared to traditional polymerization followed by functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)

![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)